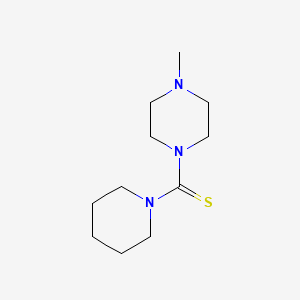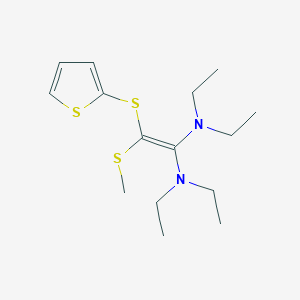
1,1-Ethenediamine, N,N,N',N'-tetraethyl-2-(methylthio)-2-(2-thienylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- is a complex organic compound that features both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- typically involves multi-step organic reactions. One possible synthetic route could involve the alkylation of 1,1-Ethenediamine with ethyl groups, followed by the introduction of methylthio and thienylthio groups through nucleophilic substitution reactions. The reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve high yields and purity. Safety measures would also be crucial due to the potential hazards associated with handling sulfur-containing compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio groups or to modify the nitrogen atoms.
Substitution: The ethyl groups or thio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in coordination chemistry or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which 1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(phenylthio)-: Similar structure but with a phenyl group instead of a thienyl group.
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(methylthio)-: Similar structure but with two methylthio groups.
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(ethylthio)-2-(2-thienylthio)-: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
The uniqueness of 1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
193749-94-9 |
|---|---|
Formule moléculaire |
C15H26N2S3 |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
1-N,1-N,1-N',1-N'-tetraethyl-2-methylsulfanyl-2-thiophen-2-ylsulfanylethene-1,1-diamine |
InChI |
InChI=1S/C15H26N2S3/c1-6-16(7-2)14(17(8-3)9-4)15(18-5)20-13-11-10-12-19-13/h10-12H,6-9H2,1-5H3 |
Clé InChI |
VSQOJLBLVDRDRL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=C(SC)SC1=CC=CS1)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Chloromethyl)pyridin-2-YL]methyl acetate](/img/structure/B12566321.png)
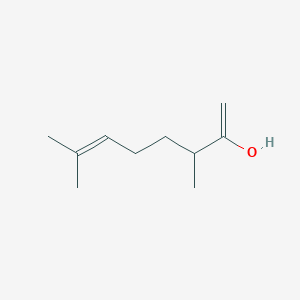
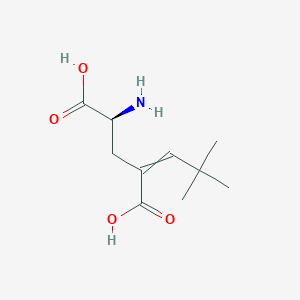
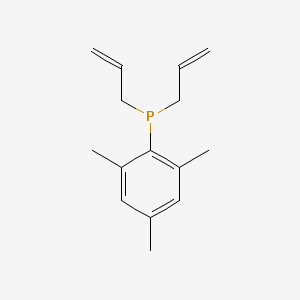
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
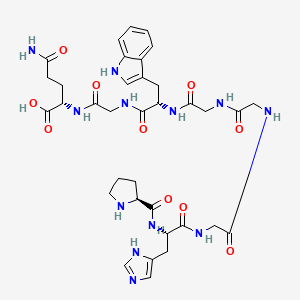
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
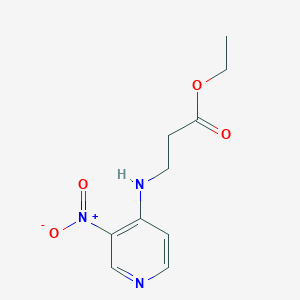
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
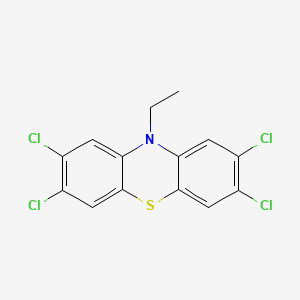
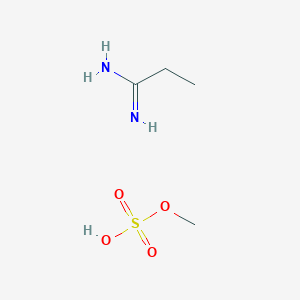

![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
